molecular formula C17H12ClNO3 B11634640 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- CAS No. 22359-32-6

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-

Cat. No.: B11634640
CAS No.: 22359-32-6
M. Wt: 313.7 g/mol
InChI Key: PNCXGGPCNXABHQ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom at the 2-position, and a 4-methoxyphenylamino group at the 3-position. Naphthoquinones are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- can be achieved through a multi-step process. One common method involves the following steps:

    Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to form 1-aminonaphthalene.

    Chlorination: The amino group is chlorinated to form 1-chloronaphthalene.

    Oxidation: 1-Chloronaphthalene is oxidized to form 1,4-naphthoquinone.

    Amination: The 1,4-naphthoquinone is then reacted with 4-methoxyaniline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form higher oxidation state compounds.

    Reduction: The quinone can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active site, leading to enzyme inactivation.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Naphthalenedione, 2-amino-3-chloro-
  • 1,4-Naphthalenedione, 2-chloro-3-[(4-hydroxyphenyl)amino]-
  • 1,4-Naphthalenedione, 2-chloro-3-[(4-dimethylamino)phenyl)amino]-

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]- is unique due to the presence of the 4-methoxyphenylamino group, which imparts specific electronic and steric properties

Properties

IUPAC Name

2-chloro-3-(4-methoxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-22-11-8-6-10(7-9-11)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCXGGPCNXABHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400459
Record name 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22359-32-6
Record name 1,4-Naphthalenedione, 2-chloro-3-[(4-methoxyphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(4-METHOXYANILINO)-1,4-NAPHTHOQUINONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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